(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 896359-58-3
Cat. No.: VC7609502
Molecular Formula: C18H13N3O5S2
Molecular Weight: 415.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896359-58-3 |
|---|---|
| Molecular Formula | C18H13N3O5S2 |
| Molecular Weight | 415.44 |
| IUPAC Name | 4-methylsulfonyl-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C18H13N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h1,4-9,11H,10H2,2H3 |
| Standard InChI Key | PSUOHBSGFQYEDA-HNENSFHCSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C |
Introduction
Chemical Structure and Stereochemical Considerations
The compound features a benzothiazole core substituted at the 3-position with a prop-2-yn-1-yl group and at the 6-position with a nitro group. The benzamide moiety is attached via an imine linkage (Z-configuration) to the benzothiazole nitrogen, with a methylsulfonyl group at the 4-position of the benzamide ring. The (Z)-stereochemistry arises from the spatial arrangement of the imine bond, which influences molecular interactions and stability.
Key Structural Features
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Benzothiazole Core: The bicyclic system provides rigidity and π-conjugation, enhancing binding affinity to biological targets .
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Nitro Group: Positioned at C6, this electron-withdrawing group modulates electronic properties and may participate in redox reactions .
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Prop-2-Yn-1-Yl Substituent: The alkyne group at C3 offers a handle for further functionalization via click chemistry.
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Methylsulfonyl Group: At the benzamide’s 4-position, this moiety contributes to solubility and potential hydrogen bonding with targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₅S₂ |
| Molecular Weight | 415.44 g/mol |
| CAS Number | 896332-78-8 |
| IUPAC Name | (Z)-4-(Methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
| Solubility | Not reported |
Synthetic Pathways and Optimization
The synthesis of such benzothiazole derivatives typically involves multi-step sequences, as outlined below:
Step 1: Preparation of Nitro-Substituted Benzothiazole
Nitrobenzothiazoles are synthesized via cyclization of 2-aminothiophenol derivatives with nitro-substituted aromatic aldehydes. For example, 6-nitrobenzo[d]thiazole can be obtained using nitration conditions (HNO₃/H₂SO₄) on the parent benzothiazole .
Step 3: Condensation with Sulfonylated Benzamide
The imine linkage is formed via reaction between the benzothiazole amine and a 4-(methylsulfonyl)benzoyl chloride derivative. The (Z)-configuration is favored under kinetic control, as demonstrated in analogous systems .
Critical Reaction Parameters
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Catalysis: Lewis acids like BF₃·OEt₂ enhance imine formation efficiency .
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Solvent: Dichloromethane or THF is preferred for minimizing hydrolysis.
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Temperature: Reactions are typically conducted at 0–25°C to prevent epimerization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include the alkyne proton (δ 2.1–2.3 ppm), methylsulfonyl group (δ 3.2 ppm, s), and aromatic protons (δ 7.5–8.3 ppm).
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¹³C NMR: The carbonyl carbon (C=O) appears at δ 168–170 ppm, while the alkyne carbons resonate at δ 70–80 ppm .
Infrared (IR) Spectroscopy
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Strong absorption at 1340–1360 cm⁻¹ (S=O stretch) and 1520–1550 cm⁻¹ (NO₂ asymmetric stretch).
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The imine C=N bond exhibits a characteristic peak near 1640 cm⁻¹ .
Mass Spectrometry (MS)
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The molecular ion [M+H]⁺ is observed at m/z 416.44, with fragmentation patterns confirming loss of NO₂ (46 Da) and SO₂CH₃ (95 Da).
Biological Activity and Mechanistic Insights
While no direct data exists for the 4-sulfonyl isomer, structurally related benzothiazoles demonstrate notable pharmacological profiles:
Anticancer Activity
Benzothiazoles bearing alkyne substituents show IC₅₀ values of 4.53–5.85 µM against HCT116 colorectal carcinoma cells, surpassing 5-fluorouracil (IC₅₀ = 9.99 µM) . Mechanistically, these compounds intercalate DNA and disrupt topoisomerase II activity .
Hypothesized Targets for the 4-Sulfonyl Derivative
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Kinase Inhibition: The sulfonyl group may bind ATP pockets in kinases (e.g., EGFR) .
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Redox Cycling: The nitro group could generate reactive oxygen species under hypoxic conditions .
Applications and Future Directions
Drug Development
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Prodrug Design: The alkyne moiety enables conjugation to nanoparticles or fluorescent tags for targeted delivery.
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Combination Therapies: Synergy with platinum-based chemotherapeutics is under investigation .
Material Science
Benzothiazoles with alkyne groups serve as precursors for conductive polymers in organic electronics .
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